6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC17486628
Molecular Formula: C12H8BrNO4
Molecular Weight: 310.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrNO4 |
|---|---|
| Molecular Weight | 310.10 g/mol |
| IUPAC Name | 6-bromo-7-(methoxymethoxy)-2-oxochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C12H8BrNO4/c1-16-6-17-11-4-10-7(3-9(11)13)2-8(5-14)12(15)18-10/h2-4H,6H2,1H3 |
| Standard InChI Key | BPUZMSMZILJHGQ-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C=C2C=C(C(=O)OC2=C1)C#N)Br |
Introduction
Molecular Information
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IUPAC Name: 6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile
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Molecular Formula: C12H8BrNO4
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Molecular Weight: 310.10 g/mol
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Functional Groups:
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Bromine substituent at position 6
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Methoxymethoxy group at position 7
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Cyano group at position 3
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Lactone moiety in the chromene core
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Structural Features
The compound features a chromene backbone with substitutions that enhance its reactivity and biological potential:
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The bromine atom increases the molecule's electrophilicity.
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The methoxymethoxy group provides steric hindrance and influences solubility.
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The cyano group acts as an electron-withdrawing group, impacting its chemical reactivity.
General Synthetic Route
The synthesis of this compound generally involves:
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Starting Material: A brominated chromone derivative (e.g., 6-bromo-2H-chromen-2-one).
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Functionalization:
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Introduction of the methoxymethoxy group through alkylation using methoxymethyl chloride in the presence of a base.
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Addition of the cyano group via nucleophilic substitution or condensation reactions.
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Reaction Conditions
Reactions typically occur under mild conditions to preserve the sensitive functional groups:
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Solvents: Polar aprotic solvents like dimethylformamide (DMF).
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Catalysts: Weak bases such as triethylamine.
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Temperature: Ambient to moderate heating (50–80°C).
Reactivity
The compound exhibits reactivity typical of chromene derivatives:
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Electrophilic Substitution: The bromine atom at position 6 can undergo displacement reactions.
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Nucleophilic Addition: The cyano group serves as a reactive site for nucleophiles.
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Hydrolysis: The lactone ring can hydrolyze under acidic or basic conditions.
Pharmaceutical Relevance
Chromene derivatives, including this compound, are studied for their pharmacological properties:
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Anticancer Activity: Related compounds have shown inhibition of tyrosine kinase receptors, making them potential candidates for cancer therapy .
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Antimicrobial Properties: Brominated chromenes are known for their antibacterial and antifungal activities.
Organic Synthesis Intermediate
Due to its functional groups, this compound serves as a building block in synthesizing more complex molecules, including heterocycles and bioactive derivatives.
Structural Studies
Crystal structure analysis of related compounds reveals strong π–π stacking interactions and halogen bonding, which influence molecular packing in the solid state .
Biological Studies
Studies on similar compounds have demonstrated significant antiproliferative effects against cancer cell lines, highlighting the therapeutic potential of brominated chromenes .
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